Methyl 2-bromo-3,5-dinitrobenzoate

Overview

Description

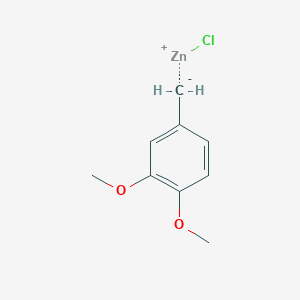

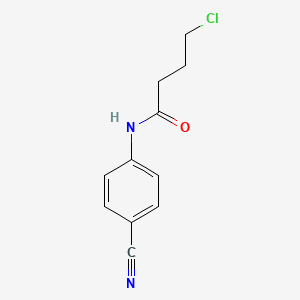

“Methyl 2-bromo-3,5-dinitrobenzoate” is a chemical compound with the CAS Number: 36749-41-4 . It has a molecular weight of 305.04 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

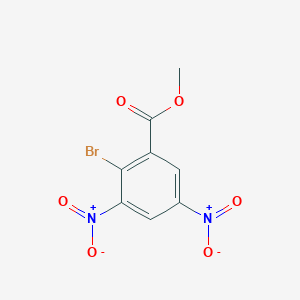

The InChI code for “this compound” is1S/C8H5BrN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3 . This code provides a standardized way to represent the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . It has a boiling point of 106-108°C .Scientific Research Applications

Antifungal Activity

Methyl 2-bromo-3,5-dinitrobenzoate, along with its related compounds, has shown significant antifungal activity. It has been effective in spore germination tests against various fungi and acts as a protectant fungicide against several plant diseases. Methyl and ethyl 4-bromo-3,5-dinitrobenzoates, in particular, have demonstrated better control of wheat rust compared to other fungicides, and methyl 4-iodo-3,5-dinitrobenzoate has been as effective as captan against certain leaf spots on wheat (Lehtonen, Summers, & Carter, 1972).

Molecular Synthesis and Structural Studies

This compound is involved in various molecular syntheses. For example, it is used in the synthesis of other compounds, such as methyl 5-hydroxy-2-methyl-3-oxo-1-cyclopentene carboxylate, through a series of reactions including acetoxylation and methanolysis (Finch & Schlittler, 1968). Additionally, its molecular structure has been studied, revealing that molecules of methyl 3,5-dinitrobenzoate are linked into chains by hydrogen bonds, aiding in understanding its chemical properties (Vasconcelos et al., 2006).

Applications in Biochemistry and Chemotaxis

In the field of biochemistry, methyl 3,5-dinitrobenzoate has been used to identify amino acid residues modified in the methylation of Bacillus subtilis chemotaxis proteins. This study revealed that the amino acid glutamic acid undergoes methylation, forming glutamate 5-methyl ester, a significant finding in understanding bacterial chemotaxis (Ahlgren & Ordal, 1983).

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of 3,5-dinitrobenzoic acid, closely related to this compound, have shown potential as preservatives. For instance, 3,5 Dinitrobenzyl anilide, a derivative, has demonstrated better preservative efficacy than standard preservatives in certain pharmaceutical products (Kumar, 2012).

Mechanism of Action

Target of Action

Methyl 2-bromo-3,5-dinitrobenzoate (MBDNB) primarily targets Candida albicans , a type of yeast that can cause fungal infections . This compound has demonstrated significant antifungal activity against this organism .

Mode of Action

albicans, leading to its antifungal effect . The compound likely disrupts essential cellular processes, thereby inhibiting the growth of the yeast .

Biochemical Pathways

Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death .

Result of Action

The result of MBDNB’s action is the inhibition of the growth of C. albicans. This is achieved through the compound’s interference with essential cellular processes and its potential disruption of ergosterol synthesis .

properties

IUPAC Name |

methyl 2-bromo-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJXJYYYTKHXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303645 | |

| Record name | methyl 2-bromo-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36749-41-4 | |

| Record name | NSC159525 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-bromo-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.